molecular formula C5H4ClNO3 B13650885 Methyl 4-chlorooxazole-5-carboxylate

Methyl 4-chlorooxazole-5-carboxylate

Cat. No.: B13650885
M. Wt: 161.54 g/mol
InChI Key: XGHRZJJWZVREPE-UHFFFAOYSA-N
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Description

Methyl 4-chlorooxazole-5-carboxylate is an oxazole derivative featuring a chlorine atom at position 4 and a methyl ester group at position 4. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms separated by a carbon. The chloro and ester substituents confer distinct electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C5H4ClNO3

Molecular Weight

161.54 g/mol

IUPAC Name

methyl 4-chloro-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C5H4ClNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3

InChI Key

XGHRZJJWZVREPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CO1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further explored for their potential biological activities .

Scientific Research Applications

Methyl 4-chlorooxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs of Oxazole/Isoxazole Derivatives

The following table compares methyl 4-chlorooxazole-5-carboxylate with structurally related compounds, emphasizing substituent effects and heterocyclic variations:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate C₆H₈N₂O₄ 4-amino, 3-methoxy, 5-ester (isoxazole) Planar structure, hydrogen bonding; pharmaceuticals
Methyl 4-chloro-5-phenyloxazole-2-carboxylate C₁₂H₈ClNO₃ 4-chloro, 5-phenyl, 2-ester (oxazole) High yield (98%), synthetic precursor
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate C₁₂H₁₀BrNO₃ 5-bromomethyl, 3-phenyl, 4-ester (isoxazole) Bromination product, intermediate for cross-coupling
4-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ 4-methyl, 5-carboxylic acid (isoxazole) High structural similarity (92%) to oxazole analogs
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate C₁₈H₁₂ClNO₃ 4-ester, 2-(4-Cl-phenyl), 5-phenyl (oxazole) Supplier-available, agrochemical applications

Key Observations:

  • Substituent Effects: Chlorine at position 4 (oxazole) enhances electrophilicity, facilitating nucleophilic substitution.
  • Heterocycle Variations: Isoxazoles (adjacent N-O) vs. oxazoles (separated N-O) exhibit differing aromaticity and reactivity. Isoxazoles are more π-electron-deficient, favoring electrophilic attacks at nitrogen-proximal positions .
  • Synthetic Utility: Brominated derivatives (e.g., ) serve as intermediates for Suzuki coupling, while phenyl-substituted analogs (e.g., ) are common in drug discovery.

Comparison of Spectral and Crystallographic Data

  • Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate : 1H NMR: Signals for methoxy (δ ~3.9 ppm) and amino protons (δ ~6.5 ppm). Crystal Structure: Planar conformation stabilized by intramolecular N–H⋯O hydrogen bonds. Chains propagate via intermolecular N–H⋯O bonds along [010].
  • Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate :
    • 13C NMR: Carbonyl (δ ~165 ppm), bromomethyl (δ ~30 ppm).
    • HRMS: Confirmed molecular ion [M+H]⁺ at m/z 310.0.

Contrast with Thiazole Analogs: Thiazole derivatives (e.g., methyl 5-chlorothiazole-4-carboxylate ) exhibit distinct electronic profiles due to sulfur’s polarizability, enhancing stability in redox reactions compared to oxazoles.

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